molecular formula C16H15N3O2 B11608308 4-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B11608308
M. Wt: 281.31 g/mol
InChI Key: MDACUBJEASBVAP-UHFFFAOYSA-N
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Description

4-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a pyridine ring substituted with an oxadiazole moiety and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

4-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with an oxadiazole moiety and a dimethylphenoxy group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H15N3O2/c1-11-3-4-14(9-12(11)2)20-10-15-18-16(19-21-15)13-5-7-17-8-6-13/h3-9H,10H2,1-2H3

InChI Key

MDACUBJEASBVAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=NC=C3)C

Origin of Product

United States

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